molecular formula C6H2BrF3N2O2 B1523400 2-Bromo-5-nitro-3-(trifluoromethyl)pyridine CAS No. 956104-42-0

2-Bromo-5-nitro-3-(trifluoromethyl)pyridine

Cat. No. B1523400
M. Wt: 270.99 g/mol
InChI Key: WHTGDIMWBUVWJS-UHFFFAOYSA-N
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Description

2-Bromo-5-nitro-3-(trifluoromethyl)pyridine is a chemical compound with the molecular formula C6H2BrF3N2O2 . It is used as a substrate in a palladium-catalyzed α-arylation of a Refomatsky reagent .


Synthesis Analysis

The synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons has been reported . This study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups .


Molecular Structure Analysis

The molecular structure of 2-Bromo-5-nitro-3-(trifluoromethyl)pyridine is represented by the InChI code 1S/C6H2BrF3N2O2/c7-5-4 (6 (8,9)10)1-3 (2-11-5)12 (13)14/h1-2H . The molecular weight of the compound is 270.99 g/mol .


Physical And Chemical Properties Analysis

The compound has a density of 1.9±0.1 g/cm³, a boiling point of 256.4±35.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.5 mmHg at 25°C . It has a topological polar surface area of 58.7 Ų .

Scientific Research Applications

Spectroscopic Characterization

2-Bromo-5-nitro-3-(trifluoromethyl)pyridine has been subject to spectroscopic characterization using techniques such as Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies. These studies have contributed to understanding its optimized geometric structure, vibrational frequencies, and chemical shift values, enhancing knowledge in fields like organic chemistry and materials science (Vural & Kara, 2017).

Crystal Structure Analysis

Research on compounds similar to 2-Bromo-5-nitro-3-(trifluoromethyl)pyridine, such as 2-Bromo-4-nitropyridine N-oxide, has provided insights into their crystal structures. This includes understanding the spatial arrangements of atoms and molecular interactions, which is crucial in material science and pharmaceutical research (Hanuza et al., 2002).

Reaction Studies

The compound has been a subject in reaction studies, exploring its behavior in various chemical reactions. This includes its interaction with other organic compounds, which is important in synthetic chemistry for developing new materials and pharmaceuticals (Metro & Taurins, 1952).

Magnetic Properties in Complexes

Research involving similar compounds, like 2-(4,4,5,5-tetramethyl-3-oxylimidazoline-1-oxide)-5-bromo-3-pyridine, in the synthesis of new lanthanide-nitronyl nitroxide complexes, sheds light on their magnetic properties. Such studies contribute to the development of materials with potential applications in fields like spintronics and magnetic data storage (Xu et al., 2009).

Synthesis and Transformation

The synthesis and transformation of compounds structurally related to 2-Bromo-5-nitro-3-(trifluoromethyl)pyridine have been explored, contributing to the field of organic synthesis. This knowledge is crucial for creating novel compounds with specific physical and chemical properties (Prokopov & Yakhontov, 1979).

Halogenation Studies

Studies on the direct halogenation of compounds structurally related to 2-Bromo-5-nitro-3-(trifluoromethyl)pyridine, like thieno[2,3-b]pyridine, contribute significantly to the field of halogen chemistry, providing insights into the reactivity and properties of halogenated compounds (Klemm et al., 1974).

Electrophilic Substitution Reactions

Electrophilic substitution reactions involving compounds structurally similar to 2-Bromo-5-nitro-3-(trifluoromethyl)pyridine have been studied. These investigations enhance understanding of reaction mechanisms and electronic influences in organic chemistry (Salgado-Zamora et al., 2008).

Synthesis of Complexes

The synthesis of complexes using compounds like 2-Bromo-5-nitro-3-(trifluoromethyl)pyridine has been explored, contributing to inorganic chemistry and material science. Such studies are key in developing new materials with unique properties (Xu et al., 2008).

Safety And Hazards

2-Bromo-5-nitro-3-(trifluoromethyl)pyridine is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, and acute inhalation toxicity. It can cause skin corrosion/irritation and serious eye damage/eye irritation. It can also cause specific target organ toxicity (single exposure), with the target organs being the respiratory system .

properties

IUPAC Name

2-bromo-5-nitro-3-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrF3N2O2/c7-5-4(6(8,9)10)1-3(2-11-5)12(13)14/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHTGDIMWBUVWJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1C(F)(F)F)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrF3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20704891
Record name 2-Bromo-5-nitro-3-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20704891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-5-nitro-3-(trifluoromethyl)pyridine

CAS RN

956104-42-0
Record name 2-Bromo-5-nitro-3-(trifluoromethyl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=956104-42-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-5-nitro-3-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20704891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A mixture of 5-nitro-3-(trifluoromethyl)pyridin-2(1H)-one 3, POBr3 (1.5 equivalents), PBr3 (4 equivalents), and Br2 (2 equivalents) is heated to about 90-110° C. and is then poured into ice water. The mixture is neutralized and extracted. The combined organic phases are dried over Na2SO4 and all solvents removed under reduced pressure to obtain 2-bromo-5-nitro-3-(trifluoromethyl)pyridine 21 in a yield of 88%.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
L Ma, Y Zhou, D Yang, MW Wang, W Lu, J Jin - Molecules, 2022 - mdpi.com
Hydroxymethylthiohydantoin, hydroxymethylthiohydantoin, and hydantoin, containing a pyridine group, were synthesized to study their androgen receptor antagonistic activities. Among …
Number of citations: 1 www.mdpi.com
X Xu, Q Du, Y Meng, Z Li, H Wu, Y Li, Z Zhao… - European Journal of …, 2020 - Elsevier
Prostate cancer (PC) is the most diagnosed type of malignancy in men and the major frequently cause of cancer-related death worldwide. The androgen receptor (AR) has become a …
Number of citations: 9 www.sciencedirect.com

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